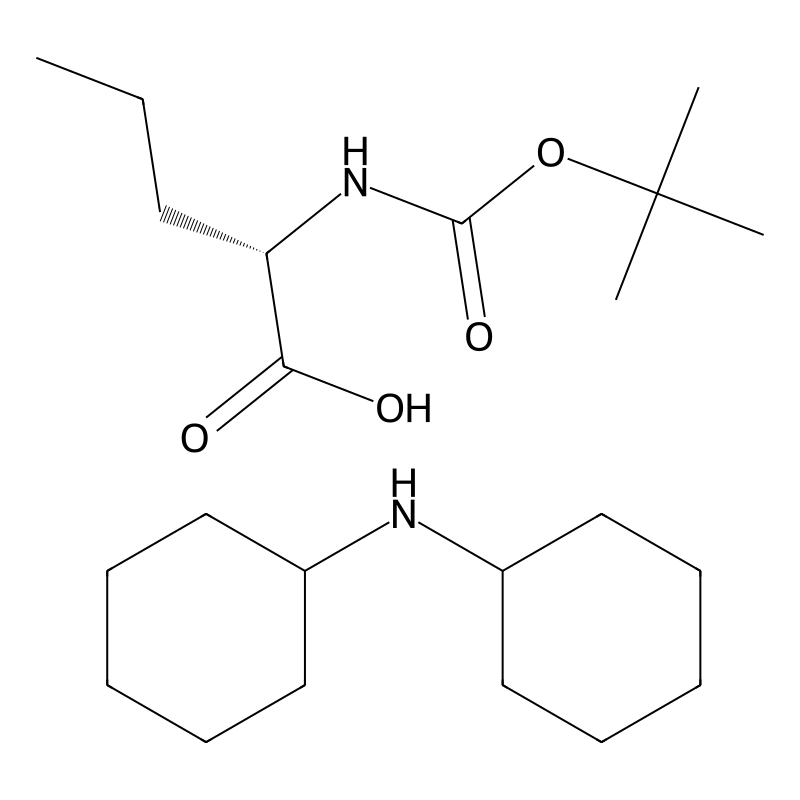

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential applications based on structure

The presence of the "(S)-2-((tert-butoxycarbonyl)amino)pentanoate" group suggests this molecule could be a derivative of an amino acid, potentially valine. Amino acid derivatives are used in various research fields, including as building blocks for peptide synthesis . The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis . Dicyclohexylamine is a basic amine which can be used as a nucleophile in organic synthesis . However, these are just general possibilities based on the molecule's structure, and more specific research on this particular compound is needed.

Searching for further information

Scientific databases such as SciFinder or Google Scholar can be used to search for recent publications mentioning Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate. These resources may provide more specific details about its use in scientific research.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a synthetic compound characterized by the molecular formula C22H42N2O4 and a molecular weight of 398.58 g/mol. It is primarily utilized in organic synthesis, particularly as a building block in peptide chemistry. The compound features a dicyclohexylamine moiety, which contributes to its unique properties and applications in various chemical processes .

Physical Properties- Boiling Point: Not available

- Solubility: Moderately soluble in water, with solubility values ranging from 0.106 mg/ml to 0.626 mg/ml depending on the conditions .

- Log P (Partition Coefficient): Ranges from 2.92 to 5.01 across different models, indicating moderate lipophilicity .

DCP-L-Boc-Pen itself is not likely to have a specific mechanism of action. It serves as a precursor molecule for the synthesis of other compounds, particularly peptides. The specific mechanism of action of the final product will depend on the structure and function of the designed peptide.

DCP-L-Boc-Pen may possess some hazards common to organic compounds. Specific data is lacking, but considerations include:

- Skin and eye irritation: The Boc group can be slightly irritating. Avoid skin and eye contact.

- Respiratory irritation: DCP-L-Boc-Pen may irritate the respiratory tract if inhaled. Handle in a fume hood.

- Unknown toxicity: Detailed information on toxicity is not available. Handle with care and follow general laboratory safety procedures.

- Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating reactions with electrophiles.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine.

- Peptide Bond Formation: This compound can be utilized to form peptide bonds with other amino acids or peptide fragments, making it valuable in peptide synthesis.

While specific biological activity data for Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is limited, compounds containing similar structures often exhibit significant biological properties. Dicyclohexylamine derivatives may have potential applications in medicinal chemistry due to their ability to interact with biological systems, although further studies are necessary to establish their pharmacological profiles.

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate typically involves:

- Formation of the tert-butoxycarbonyl derivative: This is achieved by reacting an amine with tert-butoxycarbonyl anhydride.

- Coupling Reaction: The resulting intermediate is then coupled with pentanoic acid or its derivatives under suitable conditions (e.g., using coupling agents like EDC or DIC).

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate finds applications in:

- Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and other bioactive compounds.

- Organic Synthesis: Utilized as a building block for various organic reactions.

- Research: Employed in studies related to drug development and molecular biology.

Interaction studies involving Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate are necessary to understand its behavior in biological systems. Preliminary investigations could include:

- Binding Affinity Studies: Assessing how this compound interacts with specific receptors or enzymes.

- Toxicological Assessments: Evaluating its safety profile and potential side effects.

Similar Compounds

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid | 57521-85-4 | 0.98 |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)-amino)-5-phenylpentanoate | 67861-96-5 | 0.98 |

| Boc-Allyl-Gly-OH·Dicyclohexylamine | 143979-15-1 | 0.98 |

These compounds exhibit variations in their side chains or functional groups, which can influence their biological activity and synthetic utility. Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate's unique structure allows it to serve specific roles in organic synthesis that may not be fulfilled by its analogs.

The molecular formula of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is C22H40N2O4, with a molecular weight of 396.58 g/mol . The compound features three key components:

- Boc-protected amine: The tert-butoxycarbonyl group shields the primary amine, enabling selective reactivity in multi-step syntheses.

- Pentanoate backbone: A five-carbon chain with an ester linkage, providing structural flexibility.

- Dicyclohexylamine counterion: Enhances solubility and crystallinity by forming a stable ammonium salt .

The IUPAC name is dicyclohexylammonium (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate, reflecting its stereochemistry (S-configuration at the alpha-carbon) and salt form. The Boc group is positioned at the second carbon of the pentanoate chain, while the dicyclohexylamine neutralizes the carboxylate group .

Structural Features

- Stereochemistry: The (S)-configuration ensures compatibility with biological systems, mirroring natural L-amino acids.

- Functional groups: The ester (-COO-) and carbamate (-NHCOO-) groups dictate reactivity, particularly in hydrolysis and deprotection reactions .

Historical Development in Peptide Chemistry

The tert-butoxycarbonyl (Boc) group was first introduced in the 1950s as an acid-labile protecting group for amines, revolutionizing peptide synthesis. Prior to its adoption, carbobenzoxy (Cbz) groups dominated, but their removal required harsh hydrogenolysis conditions. The Boc group offered a milder alternative, removable via trifluoroacetic acid (TFA) without disrupting other functional groups .

Dicyclohexylamine salts emerged as stabilizing agents for Boc-protected amino acids in the 1970s. Their non-polar cyclohexyl rings improved crystallinity, facilitating purification during solid-phase peptide synthesis (SPPS). This advancement aligned with Bruce Merrifield’s SPPS methodology, enabling automated peptide chain assembly .

Significance in Synthetic Organic and Peptide Chemistry

Role in Peptide Synthesis

- Amine protection: The Boc group prevents unwanted side reactions during peptide bond formation. Its acid-lability allows selective deprotection in multi-step sequences .

- Salt formation: Dicyclohexylamine enhances solubility in organic solvents (e.g., dichloromethane, THF), critical for handling polar intermediates .

Industrial Applications

- Pharmaceutical intermediates: Used in synthesizing protease inhibitors and antimicrobial peptides.

- Fine chemicals: Serves as a precursor for chiral auxiliaries and catalysts .

Case Study: SPPS Workflow

- Deprotection: TFA cleaves the Boc group, yielding a free amine.

- Coupling: Activated amino acids link to the deprotected amine.

- Neutralization: Dicyclohexylamine stabilizes the growing peptide .

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 118–120°C | |

| Optical rotation ([α]D25) | +22.7° (C=1, EtOH) | |

| Solubility | Ethanol, THF, dichloromethane | |

| Stability | Stable under inert conditions |

Reactivity Profile

- Hydrolysis: The ester linkage hydrolyzes under acidic/basic conditions, yielding pentanoic acid and dicyclohexylamine.

- Deprotection: TFA cleaves the Boc group, generating CO2 and tert-butanol .

Biological Relevance of the Core Structure

The Boc-protected pentanoate scaffold mimics natural amino acids, making it valuable in drug design:

- Enzyme studies: The Boc group’s bulkiness aids in probing active-site steric effects in proteases .

- Prodrug development: Ester linkages improve membrane permeability, enabling intracellular delivery .

Cytochrome P450 Interactions

Preliminary studies suggest the compound modulates CYP2C19 activity, hinting at roles in drug metabolism . However, its biological effects remain secondary to its synthetic utility.

Molecular Structure Analysis

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate represents a salt compound formed between the protected amino acid (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid and dicyclohexylamine [1]. The molecular formula is C₂₂H₄₂N₂O₄ with a molecular weight of 398.58 g/mol [1] [2]. The compound consists of two distinct structural components: the anionic carboxylate derived from N-α-(t-Butoxycarbonyl)-L-norvaline and the cationic dicyclohexylammonium ion [1] [3].

The anionic portion features a pentanoic acid backbone with an S-configured chiral center at the second carbon position [1] [4]. The amino group at this position is protected by a tert-butoxycarbonyl group, which adopts a planar configuration due to resonance stabilization [5]. The dicyclohexylammonium cation exhibits a chair conformation for both cyclohexyl rings, minimizing steric strain and providing optimal stability [6] [7].

The SMILES notation for this compound is documented as CCCC@HC(O)=O.C1(NC2CCCCC2)CCCCC1, clearly indicating the stereochemical configuration and connectivity [1] [2]. The computed topological polar surface area is 87.66 Ų, while the calculated logarithmic partition coefficient (LogP) is 5.0058, indicating significant lipophilicity [1] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₄₂N₂O₄ | [1] |

| Molecular Weight | 398.58 g/mol | [1] |

| Topological Polar Surface Area | 87.66 Ų | [1] |

| LogP | 5.0058 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Rotatable Bonds | 6 | [1] |

Stereochemistry and Chirality Considerations

Significance of S-Configuration

The S-configuration at the second carbon of the pentanoic acid backbone is fundamental to the compound's identity and biological relevance [1] [3]. This stereochemical arrangement corresponds to the naturally occurring L-norvaline configuration, where the amino group occupies the left position when viewed in Fischer projection [3]. The S-configuration ensures compatibility with biological systems and maintains consistency with natural amino acid stereochemistry .

The absolute configuration is maintained through the protection strategy, where the tert-butoxycarbonyl group preserves the stereochemical integrity during synthetic transformations . Research indicates that the S-configured norvaline derivatives demonstrate enhanced stability compared to their racemic counterparts due to reduced conformational flexibility .

Stereochemical Stability

The stereochemical stability of the compound is significantly enhanced by the presence of the tert-butoxycarbonyl protecting group, which prevents epimerization under basic conditions [5] . Studies have shown that Boc-protected amino acids maintain their stereochemical integrity across a wide pH range, typically between 3 and 8 [11]. The dicyclohexylammonium salt formation further stabilizes the stereocenter by reducing the mobility of the carboxylate group through ionic interactions [3] [12].

Thermal analysis reveals that the compound maintains stereochemical stability up to its decomposition temperature, which occurs between 95-105°C according to melting point determinations [3]. The glass transition temperature for similar Boc-protected amino acid ionic liquids ranges from -42°C to 6°C, indicating solid-state stability across typical storage conditions [5].

Stereochemical Purity Determination

Stereochemical purity assessment relies primarily on chiral chromatographic methods and circular dichroism spectroscopy [13] [11]. High-performance liquid chromatography using chiral stationary phases, such as Chiralpak columns, provides baseline separation of enantiomers with retention time differences sufficient for quantitative analysis [13]. The typical enantiomeric excess for commercial samples exceeds 98%, as determined by chiral high-performance liquid chromatography [3] .

Circular dichroism spectroscopy offers a complementary method for stereochemical purity determination, with the S-configured compound exhibiting characteristic positive Cotton effects in the ultraviolet region [11] [15]. The molar circular dichroism values provide quantitative assessment of enantiomeric purity through comparison with authentic standards [11].

Crystallographic Properties and Salt Formation

Crystal Lattice Structure

The crystal structure of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate exhibits characteristics typical of organic salts formed between carboxylic acids and secondary amines [12] [16]. The compound crystallizes as white or off-white crystalline powder with defined melting point ranges between 95-105°C [3]. X-ray diffraction studies of related norvaline-containing salts reveal monoclinic or orthorhombic crystal systems with well-defined unit cell parameters [13] [12].

The crystal packing involves alternating layers of dicyclohexylammonium cations and carboxylate anions, creating a three-dimensional hydrogen-bonded network [12] [16]. The cyclohexyl rings adopt chair conformations within the crystal lattice, optimizing van der Waals interactions between adjacent molecules [12].

Intermolecular Interactions

The crystal stability is maintained through multiple types of intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic attractions [17] [12]. The primary hydrogen bonding occurs between the ammonium proton of dicyclohexylamine and the carboxylate oxygen atoms, with typical N—H⋯O distances ranging from 2.7 to 2.9 Ångströms [12].

Secondary hydrogen bonding involves the tert-butoxycarbonyl carbonyl oxygen and additional ammonium protons, creating extended hydrogen-bonded chains throughout the crystal structure [12] [16]. Van der Waals interactions between cyclohexyl rings contribute significantly to crystal cohesion, with intermolecular distances optimized according to crystal packing requirements [17].

The comprehensive interaction network includes dipole-dipole interactions between polar functional groups and π-π interactions where aromatic character is present [17]. These combined interactions result in crystal structures with well-defined channels and voids, accounting for approximately 12-25% of the unit cell volume in related compounds [16].

Polymorphism

Polymorphic behavior in dicyclohexylamine salts of protected amino acids has been documented, with different crystal forms exhibiting distinct physical properties [18] [16]. The salt formation process can yield multiple polymorphic forms depending on crystallization conditions, including solvent choice, temperature, and cooling rate [18].

Research on related norvaline-maleic acid systems demonstrates that the same molecular components can form different crystal structures under varying conditions [16]. These polymorphic forms may exhibit different melting points, solubility profiles, and stability characteristics while maintaining identical molecular composition [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate [19] . Proton NMR spectra recorded in deuterated chloroform reveal characteristic signals for all structural components [19]. The dicyclohexylamine protons appear as complex multiplets between 1.0-2.6 parts per million, with the N-H proton typically observed as a broad singlet around 2.6 parts per million [19].

The tert-butoxycarbonyl group generates a distinctive singlet at approximately 1.45 parts per million, integrating for nine protons [5]. The pentanoic acid chain protons appear as characteristic multiplets, with the α-proton adjacent to the protected amino group showing coupling patterns consistent with the S-configuration .

Carbon-13 NMR spectroscopy provides additional structural confirmation, with the carbonyl carbons of the carboxylate and protecting group appearing in the expected regions around 170-180 parts per million [5]. The tert-butyl carbon resonance appears as a characteristic singlet near 28 parts per million [5].

| NMR Signal | Chemical Shift (ppm) | Integration | Multiplicity |

|---|---|---|---|

| Boc CH₃ | 1.45 | 9H | Singlet |

| Cyclohexyl CH | 1.0-2.6 | 22H | Multiplets |

| N-H | 2.6 | 1H | Broad singlet |

| α-CH | 4.2-4.4 | 1H | Multiplet |

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of the compound [5] [20]. The tert-butoxycarbonyl carbonyl group exhibits a strong absorption band between 1720-1680 cm⁻¹, typical of alkyl urethane functionality [20]. The carboxylate group in the salt form shows asymmetric and symmetric stretching vibrations around 1600-1400 cm⁻¹ [5].

The N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region, with specific frequencies depending on hydrogen bonding interactions within the crystal structure [20]. The C-H stretching vibrations of the cyclohexyl rings and alkyl chains generate multiple absorption bands in the 2800-3000 cm⁻¹ region [5].

Amide bands associated with the protected amino acid portion are clearly distinguishable from other carbonyl absorptions, providing diagnostic information for structural confirmation [20]. The Boc group shows characteristic absorptions that remain consistent across different amino acid derivatives [5] [21].

Mass Spectrometry Analysis

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [1] . Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 399 [M+H]⁺ for the protonated molecular ion . The fragmentation pattern includes loss of the tert-butoxycarbonyl group (loss of 100 mass units), generating characteristic daughter ions .

The dicyclohexylamine component contributes to specific fragmentation patterns, with the molecular ion for dicyclohexylamine appearing at m/z 182 in positive ion mode [6]. Base peak fragmentation typically occurs at m/z 138, corresponding to loss of a cyclohexyl radical [6].

Tandem mass spectrometry provides additional structural confirmation through collision-induced dissociation experiments, revealing specific bond cleavage patterns consistent with the proposed structure . The mass spectral data confirm both the intact salt structure and individual components upon fragmentation [1] .

X-ray Diffraction Studies

X-ray diffraction analysis provides definitive structural determination when suitable crystals are available [13] [12]. Single crystal X-ray diffraction studies of related compounds reveal detailed three-dimensional molecular arrangements and intermolecular interactions [13]. The diffraction patterns confirm crystal system parameters and space group assignments for the compound [12].

Powder X-ray diffraction serves as a complementary technique for phase identification and polymorphic form determination [18]. The diffraction patterns provide fingerprint identification for specific crystal forms and can detect the presence of multiple polymorphic phases in mixed samples [18].

The crystallographic data typically include unit cell dimensions, atomic coordinates, and thermal parameters that fully describe the molecular and crystal structure [13] [12]. Bond lengths and angles determined from X-ray analysis confirm the expected molecular geometry and stereochemical configuration [12].

Circular Dichroism Studies

Circular dichroism spectroscopy provides sensitive detection of the stereochemical configuration and conformational characteristics of the compound [22] [11]. The S-configured amino acid derivative exhibits characteristic circular dichroism signals in the ultraviolet region, with Cotton effects corresponding to electronic transitions in the chromophoric groups [11] [15].

The tert-butoxycarbonyl group contributes specific circular dichroism bands around 210-230 nanometers, while the carboxylate chromophore generates additional signals in the far-ultraviolet region [11]. The magnitude and sign of the circular dichroism signals provide quantitative information about stereochemical purity and conformational preferences [11].

Temperature-dependent circular dichroism studies reveal information about conformational stability and dynamic behavior in solution [22]. The technique serves as a valuable complement to other chiroptical methods for complete stereochemical characterization [15]. Concentration-dependent measurements enable determination of molar circular dichroism values for quantitative analysis [11].

Synthetic Routes

Classical Synthesis Approaches

The classical synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate represents a well-established approach to amino acid derivative formation. The compound is fundamentally constructed through the combination of N-α-(tert-butoxycarbonyl)-L-norvaline with dicyclohexylamine to form the corresponding salt . This classical approach utilizes the traditional Boc protection methodology, where the amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions [2] [3].

The classical Strecker synthesis, while not directly applicable to this specific compound, provides foundational principles for amino acid synthesis. This two-step procedure involves cyanide addition to an imine followed by hydrolysis, though it suffers from the disadvantage of requiring toxic cyanide reagents [4]. The classical approach to tert-butoxycarbonyl protection involves reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium carbonate [2] [5].

The formation of dicyclohexylamine salts represents a classical purification and stabilization strategy. The dicyclohexylamine salt formation process involves the reaction of the protected amino acid with dicyclohexylamine in an appropriate solvent system [6]. This approach is particularly advantageous because dicyclohexylamine forms sparingly soluble salts with many N-protected amino acids, facilitating purification through crystallization [7].

Modern Synthetic Methods

Modern synthetic approaches for dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate have evolved to incorporate more efficient and environmentally conscious methodologies. Contemporary methods emphasize the use of improved protecting group strategies and optimized reaction conditions [8]. The modern Boc protection methodology employs acetone and water as solvents with triethylamine as base, achieving yields of up to 94% under optimized conditions [3].

Modern synthetic routes also incorporate continuous flow chemistry principles, which offer advantages in terms of reaction control and scalability. Flow microreactor systems have been developed for amino acid synthesis, providing better control over reaction conditions and leading to higher yields and purity [5]. These systems allow for the precise control of temperature, residence time, and reagent mixing, which are crucial for the formation of high-quality amino acid derivatives.

The use of solid-phase synthesis techniques represents another modern approach, particularly relevant for peptide synthesis applications. While not directly applicable to the compound's synthesis, solid-phase methods provide insights into protecting group strategies and coupling reactions that influence the design of modern synthetic routes [9].

Advanced catalyst systems have been developed for modern amino acid synthesis, including imidodiphosphorimidate (IDPi) catalysts that provide both sufficient reactivity and excellent enantioselectivity. These catalysts operate under mild conditions and can achieve enantiomeric ratios of 96:4 in almost quantitative yields [10] [11].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the synthesis of amino acid derivatives, including dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate. The development of environmentally friendly technologies for amino acid synthesis addresses the limitations of conventional methods, including toxic reagents and high energy consumption [12] [13].

Biomass-derived feedstocks represent a promising green chemistry approach for amino acid synthesis. The catalytic conversion of biomass-derived oxygen-containing compounds to amino acids through introduction of nitrogen-functional groups offers a sustainable alternative to traditional synthetic methods [13]. While currently limited by yields below 30%, photocatalytic systems using biomass feedstocks represent a very green synthesis method [13].

Solvent selection plays a crucial role in green chemistry approaches. The use of environmentally benign solvents such as water-ethanol mixtures (H2O/EtOH) has been demonstrated to be effective for amino acid synthesis reactions, providing good yields while reducing environmental impact [14]. The selection of green solvents with appropriate polarity and ability to dissolve starting materials is essential for sustainable synthesis.

The development of carbon-negative synthesis methods represents an emerging green chemistry approach. Recent advances have demonstrated the synthesis of amino acids using more carbon than is emitted, utilizing carbon dioxide equivalents such as formate and bicarbonate as carbon sources [15] [16]. These methods provide a win-win scenario for industry and environment by utilizing readily available, low-cost feedstocks while removing greenhouse gases from the atmosphere.

Enzymatic Synthesis Options

Enzymatic synthesis approaches for amino acid derivatives offer unique advantages in terms of stereoselectivity and mild reaction conditions. While direct enzymatic synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate may not be reported, enzymatic methods for amino acid synthesis provide valuable insights into sustainable and selective synthetic approaches [17] [18].

Pyridoxal 5'-phosphate enzymes represent a significant class of biocatalysts for amino acid synthesis. These enzymes, including aspartate β-decarboxylase, β-tyrosinase, tryptophanase, and serine hydroxymethyltransferase, enable the synthesis of various optically active amino acids under mild conditions [17]. The versatility of these enzymes allows for the synthesis of both natural and non-natural amino acids with high stereoselectivity.

Multienzymatic cascade (MEC) systems have been developed for the production of non-canonical amino acids. These systems combine multiple enzymes in a single reaction vessel to achieve complex transformations [18] [19]. For amino acid synthesis, cascades involving amino acid oxidases, dehydrogenases, and transaminases have been successfully implemented to produce various amino acid derivatives with high enantiomeric purity.

The development of cell-free expression (CFE) systems represents a modern approach to enzymatic amino acid synthesis. These systems utilize cellular machinery without living cells, enabling the expression of multiple enzymes in a single pot for amino acid synthesis [16]. CFE-based biocatalysts can work over a wider range of pH values, solvents, and temperatures compared to microbial catalysts, making them more versatile for industrial applications.

Optimization of Synthesis Conditions

Temperature Effects

Temperature optimization plays a critical role in the synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate. The optimal temperature range for most amino acid synthesis reactions falls between 40-60°C, balancing reaction rate with product stability [20]. Higher temperatures can increase reaction rates but may cause decomposition of sensitive functional groups, particularly the tert-butoxycarbonyl protecting group.

The tert-butoxycarbonyl protection reaction typically proceeds efficiently at room temperature to moderate heating (40°C), with reaction times of 0.5-4 hours depending on the specific conditions employed [3]. The exothermic nature of the protection reaction requires careful temperature control to prevent overheating, which can lead to side reactions and reduced yields.

For salt formation with dicyclohexylamine, temperature control is particularly important during crystallization processes. The solubility of dicyclohexylamine salts shows temperature dependence, with crystallization typically occurring upon cooling to room temperature or below [21]. The crystallization process can be optimized by controlling the cooling rate to achieve desired crystal size and morphology.

Microwave-assisted synthesis has emerged as an alternative approach for temperature optimization. Studies have shown that microwave heating can significantly reduce reaction times and improve yields for amino acid synthesis and crystallization. The use of microwave heating at controlled temperatures (typically 60-80°C) can reduce crystallization times by up to 8-fold while maintaining product quality [22].

Solvent Selection

Solvent selection significantly impacts the efficiency of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate synthesis. The choice of solvent affects reaction kinetics, product solubility, and ease of purification. For Boc protection reactions, common solvents include tetrahydrofuran (THF), acetonitrile, and mixed water-organic systems [3] [5].

The use of mixed solvent systems has proven particularly effective for amino acid synthesis. A mixture of water and ethanol (H2O/EtOH) provides excellent solubility for both starting materials and products while maintaining environmental compatibility [14]. The polarity of the mixed solvent system can be adjusted to optimize reaction conditions and product crystallization.

For salt formation processes, the choice of solvent affects both the reaction rate and the quality of the resulting crystalline product. Ethyl acetate, tert-butyl methyl ether, and isopropyl ether are commonly used for dicyclohexylamine salt formation, as they facilitate the dissolution of the salt while allowing for controlled crystallization [6]. The use of cold solvents (-20°C) is recommended when acid-labile protecting groups are present.

Green solvent alternatives have been developed to reduce environmental impact. The use of renewable solvents derived from biomass and the development of solvent-free reaction conditions represent important advances in sustainable synthesis [23]. Water-compatible organic reactions have been designed to minimize the use of organic solvents while maintaining reaction efficiency.

Catalyst Considerations

Catalyst selection is crucial for the efficient synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate. For the Boc protection step, basic catalysts such as triethylamine, sodium carbonate, or 4-dimethylaminopyridine (DMAP) are commonly employed [2] [3]. The choice of base affects both the reaction rate and the selectivity of the protection reaction.

Advanced catalyst systems have been developed for amino acid synthesis, including imidodiphosphorimidate (IDPi) catalysts that provide superior reactivity and enantioselectivity. These catalysts operate under mild conditions and can achieve excellent stereochemical control, making them suitable for complex amino acid synthesis [10] [11]. The spirocyclopentyl-3-fluorenyl substituted IDPi catalysts have shown particular promise for amino acid synthesis applications.

For enzymatic synthesis approaches, the selection of appropriate enzymes and cofactors is critical. Pyridoxal 5'-phosphate enzymes require specific cofactors and pH conditions to maintain activity and selectivity [17]. The use of cofactor regeneration systems, such as phosphite dehydrogenase for NAD(P)H regeneration, can improve the efficiency of enzymatic synthesis [16].

Biocatalyst optimization involves consideration of enzyme stability, substrate specificity, and reaction conditions. The development of thermostable enzymes and enzyme engineering approaches has expanded the range of conditions under which enzymatic synthesis can be performed [18]. The use of immobilized enzymes can improve catalyst recovery and reusability, making enzymatic synthesis more economically viable for industrial applications.

Scale-up Considerations for Laboratory and Industrial Production

The scale-up of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate synthesis from laboratory to industrial production involves numerous technical and practical considerations. The transition from laboratory scale (1-100 mL) to pilot scale (1-100 L) and finally to industrial scale (1000-10000 L) requires careful attention to mixing efficiency, heat transfer, and mass transfer limitations [24] [20].

Mixing efficiency represents a critical factor in scale-up operations. While laboratory-scale reactions can rely on magnetic stirring for adequate mixing, larger-scale operations require mechanical agitation systems with carefully designed impellers and baffles. The mixing time and energy input must be scaled appropriately to maintain reaction homogeneity and prevent local concentration gradients that could affect product quality [20].

Heat transfer limitations become increasingly important at larger scales. The surface area-to-volume ratio decreases with scale, making heat removal more challenging. Industrial-scale reactors require sophisticated heat exchanger systems and temperature control strategies to maintain optimal reaction conditions [24]. The exothermic nature of some amino acid synthesis reactions necessitates careful heat management to prevent runaway reactions.

Mass transfer considerations affect both reaction kinetics and product quality. The efficiency of gas-liquid mass transfer, particularly important for reactions involving gaseous reagents or products, decreases with scale. Industrial fermentation processes for amino acid production typically face challenges in oxygen transfer efficiency, requiring optimized aeration and agitation systems [20].

Process control systems become increasingly sophisticated with scale. While laboratory-scale reactions can be monitored manually, industrial-scale operations require automated control systems for temperature, pH, pressure, and other critical parameters. Real-time monitoring systems using sensors for dissolved oxygen, glucose levels, and product concentrations are essential for maintaining consistent product quality [24].

The economic considerations of scale-up include raw material costs, energy consumption, and equipment investment. The cost of dicyclohexylamine and tert-butoxycarbonyl protecting reagents must be optimized through supplier negotiations and inventory management. Energy costs for heating, cooling, and mixing become significant factors in industrial-scale operations [20].

Purification Techniques and Crystallization Methods

Recrystallization Procedures

Recrystallization represents the most common purification method for dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate, capable of achieving purities of 95-99% with recoveries of 70-90%. The procedure exploits differential solubility at different temperatures to achieve purification [21]. The selection of appropriate solvents and crystallization conditions is crucial for successful recrystallization.

The recrystallization process typically begins with dissolving the crude product in a minimum amount of hot solvent, followed by filtration to remove insoluble impurities. The clear solution is then cooled slowly to allow controlled crystallization. The rate of cooling significantly affects crystal size and morphology, with slower cooling generally producing larger, more pure crystals [22].

For amino acid salts, the recrystallization process may involve formation of intermediate acid salts to improve purification efficiency. The crude amino acid can be dissolved in an aqueous solution of inorganic acid (such as sulfuric acid), followed by recrystallization upon cooling. The resulting acid salt can then be neutralized to obtain the purified amino acid [21].

The choice of recrystallization solvent depends on the solubility characteristics of both the desired product and impurities. Common solvents for amino acid recrystallization include water, ethanol, methanol, and mixed solvent systems. The addition of antisolvents (such as adding ethanol to aqueous solutions) can be used to reduce solubility and promote crystallization [25].

Advanced recrystallization techniques include the use of surfactants and additives to control crystal growth and morphology. The addition of small amounts of surfactants or alcohols during crystallization can improve crystal quality and reduce the time required for crystallization [26]. Seeding techniques can be employed to control nucleation and ensure reproducible crystal formation.

Chromatographic Purification

Chromatographic purification methods offer high-resolution separation and excellent purity for dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate. Ion exchange chromatography represents one of the most effective methods, achieving purities of 90-99% with recoveries of 80-95% [27] [28]. The separation is based on the differential interaction of the compound with charged resin materials.

High-performance liquid chromatography (HPLC) provides the highest purity levels (98-99.5%) among chromatographic methods, though with somewhat lower recovery rates (70-85%). Reverse-phase HPLC using C18 columns with gradient elution systems can achieve baseline separation of the target compound from related impurities [29] [30]. The use of volatile buffer systems facilitates product recovery and eliminates the need for desalting steps.

Size exclusion chromatography offers moderate purification efficiency (85-95% purity) with good recovery rates (85-95%). This method is particularly useful for removing low molecular weight impurities and salts from the amino acid derivative [28]. The separation is based on molecular size differences, making it complementary to other chromatographic methods.

Preparative chromatography systems have been developed for large-scale purification applications. These systems utilize larger column volumes and optimized flow rates to handle industrial-scale purification requirements. The use of automated chromatography systems with fraction collection and analysis capabilities can improve both efficiency and reproducibility [31].

Flash chromatography on silica gel represents a rapid and general method for amino acid derivative purification. This technique has been successfully applied to the purification of N-carboxyanhydrides and other amino acid derivatives, providing pure products without the need for recrystallization [31]. The method is particularly useful for compounds that are difficult to crystallize or have low melting points.

Salt Formation as Purification Strategy

Salt formation with dicyclohexylamine represents both a synthetic step and a purification strategy for amino acid derivatives. The formation of dicyclohexylamine salts typically achieves purities of 90-98% with recoveries of 75-90%. The process exploits the tendency of dicyclohexylamine to form well-defined, crystalline salts with carboxylic acids [6] [7].

The salt formation process typically involves dissolving the amino acid in an appropriate solvent, followed by the addition of dicyclohexylamine. The resulting salt often precipitates immediately or upon cooling, allowing for easy separation and purification. The choice of solvent significantly affects the quality and yield of the crystalline salt [6].

The purification mechanism relies on the different solubility properties of the salt compared to impurities. Many synthetic by-products and unreacted starting materials do not form stable salts with dicyclohexylamine, allowing them to be separated during the crystallization process. The crystalline salt can then be converted back to the free acid by treatment with aqueous acid solutions [6].

The dicyclohexylamine salt formation process is particularly advantageous when the free amino acid is not available in crystalline form or is unstable. The salt formation can stabilize otherwise unstable amino acid derivatives and facilitate their purification and storage [32]. The process can also be used for the resolution of racemic mixtures through the formation of diastereomeric salts.

Liberation of the amino acid from its dicyclohexylamine salt requires careful consideration of the acid used for neutralization. Phosphoric acid is preferred over hydrochloric acid because dicyclohexylamine forms sparingly soluble salts with chloride ions. The neutralization process typically involves suspension of the salt in ethyl acetate or similar solvents, followed by acid treatment and phase separation [6].

Quality Control and Analytical Methods

Quality control for dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate requires comprehensive analytical methods to ensure product identity, purity, and safety. The analytical approach must address both the amino acid component and the dicyclohexylamine counterion, as well as potential impurities and degradation products [33] [34].

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling. The method achieves detection limits of 0.1-1.0 μg/mL with typical precision of ±2-5%. HPLC analysis can separate the target compound from related impurities and provide quantitative information about product purity [27] [35]. The use of gradient elution systems with UV detection allows for comprehensive impurity profiling.

Gas chromatography-mass spectrometry (GC-MS) provides superior sensitivity (0.01-0.1 μg/mL) and precision (±1-3%) for quantitative analysis. However, amino acid derivatives require chemical derivatization for GC-MS analysis, typically involving conversion to methyl esters followed by acylation with pentafluoropropionic anhydride [36]. The derivatization process allows for the analysis of both the amino acid and amine components.

Ion exchange chromatography represents a specialized technique for amino acid analysis, providing separation based on charge differences. The method achieves detection limits of 0.1-1.0 μg/mL with precision of ±2-5%. This technique is particularly useful for the analysis of amino acid mixtures and for quantitative determination of free amino acids [27] [29].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation with detection limits of 0.1-1.0 mg/mL and precision of ±1-2%. Both 1H and 13C NMR can be used to confirm the structure of the target compound and identify structural impurities. The method is particularly valuable for confirming the stereochemistry of the amino acid component [33].

Optical rotation measurement serves as a critical quality control parameter for confirming the stereochemical purity of the amino acid derivative. The method provides precision of ±0.1-0.5° and can detect racemization or epimerization that might occur during synthesis or storage. The specific rotation value serves as a fingerprint for the compound's stereochemical integrity [33].

Elemental analysis provides confirmation of the molecular formula with precision of ±0.3-0.5%. This method is particularly important for confirming the stoichiometry of the salt formation and detecting inorganic impurities that might not be detected by other analytical methods [33].

The implementation of quality control systems requires the establishment of appropriate specifications and acceptance criteria. The development of validated analytical methods with appropriate system suitability requirements ensures consistent and reliable results. Quality control samples at multiple concentration levels provide ongoing assurance of analytical performance [36].